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Compound of Interest

Compound Name: 2-Pentylpyridine

Cat. No.: B1580524 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

organic compound 2-Pentylpyridine (C10H15N). The information presented herein has been

compiled from various spectral databases and is intended to serve as a valuable resource for

researchers and scientists engaged in the identification, characterization, and quality control of

this compound. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with the experimental protocols employed for their

acquisition.

Chemical Structure and Properties
IUPAC Name: 2-Pentylpyridine

Molecular Formula: C₁₀H₁₅N[1]

Molecular Weight: 149.23 g/mol [1]

CAS Number: 2294-76-0[1]

Appearance: Colorless to yellow liquid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR spectra of 2-Pentylpyridine were

acquired in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring

environments.

Chemical Shift (δ) ppm Description

~8.52
Doublet of doublets, 1H (α-proton on pyridine

ring)

~7.57 Triplet of doublets, 1H (γ-proton on pyridine ring)

~7.13 Doublet of triplets, 1H (β-proton on pyridine ring)

~7.08
Doublet of triplets, 1H (β'-proton on pyridine

ring)

~2.78 Triplet, 2H (α-CH₂ of pentyl group)

~1.73 Quintet, 2H (β-CH₂ of pentyl group)

~1.34 Sextet, 2H (γ-CH₂ of pentyl group)

~1.33 Sextet, 2H (δ-CH₂ of pentyl group)

~0.90 Triplet, 3H (ω-CH₃ of pentyl group)

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.
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Chemical Shift (δ) ppm Carbon Atom Assignment

162.60
C2 (Carbon of pyridine ring attached to pentyl

group)

149.21 C6 (α-carbon to Nitrogen in pyridine ring)

136.20 C4 (γ-carbon to Nitrogen in pyridine ring)

122.68 C5 (β-carbon to Nitrogen in pyridine ring)

120.84 C3 (β'-carbon to Nitrogen in pyridine ring)

38.44 α-CH₂ of pentyl group

31.63 β-CH₂ of pentyl group

29.62 γ-CH₂ of pentyl group

22.55 δ-CH₂ of pentyl group

14.02 ω-CH₃ of pentyl group

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The data presented here was obtained via Gas Chromatography-Mass

Spectrometry (GC-MS) with Electron Ionization (EI).
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m/z Relative Intensity (%) Proposed Fragment Ion

149 ~30 [M]⁺ (Molecular Ion)

93 100

[M - C₄H₉]⁺ (Loss of butyl

radical, McLafferty

rearrangement)

106 ~23
[M - C₃H₇]⁺ (Loss of propyl

radical)

120 ~10
[M - C₂H₅]⁺ (Loss of ethyl

radical)

134 ~5
[M - CH₃]⁺ (Loss of methyl

radical)

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The

following table lists the expected characteristic absorption bands for 2-Pentylpyridine based

on its structure.

Wavenumber (cm⁻¹) Vibration Type Functional Group

3100-3000 C-H Stretch Aromatic (Pyridine ring)

2955-2850 C-H Stretch Aliphatic (Pentyl group)

1600-1585 C=C and C=N Stretch Aromatic (Pyridine ring)

1500-1400 C-C Stretch Aromatic (Pyridine ring)

1465 C-H Bend (Scissoring) -CH₂- (Pentyl group)

1375 C-H Bend (Rocking) -CH₃ (Pentyl group)

780-740 C-H Out-of-plane Bend ortho-disubstituted Pyridine

Experimental Protocols
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NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a JEOL spectrometer

operating at a frequency of 400 MHz for ¹H and 100.40 MHz for ¹³C.[1] The sample was

dissolved in deuterated chloroform (CDCl₃).[1] Chemical shifts are reported in parts per

million (ppm) relative to tetramethylsilane (TMS).

Mass Spectrometry: The mass spectrum was obtained using a Gas Chromatography-Mass

Spectrometry (GC-MS) instrument with electron ionization (EI) at 70 eV.[1]

IR Spectroscopy: The infrared spectrum was obtained using an Attenuated Total Reflectance

(ATR) technique on a Bruker Tensor 27 FT-IR instrument.[1] The sample was analyzed neat.

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an

organic compound like 2-Pentylpyridine.

General Workflow for Spectroscopic Analysis

Sample Preparation

Mass Spectrometry (MS)
Determine Molecular Weight and Formula

Infrared (IR) Spectroscopy
Identify Functional Groups

Nuclear Magnetic Resonance (NMR)
¹H NMR: Proton Environment
¹³C NMR: Carbon Skeleton

Data Integration and Structure Elucidation

Structure Confirmation

Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic analysis of organic compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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